molecular formula C20H22FN3O3S B2666731 Ethyl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 878624-79-4

Ethyl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No. B2666731
CAS RN: 878624-79-4
M. Wt: 403.47
InChI Key: AERYBZMCELAINN-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as nucleotides. The compound has several functional groups attached to it, including a fluorophenyl group, a methyl group, a propylthio group, and an ethyl carboxylate group. These groups can significantly influence the properties and reactivity of the compound .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the fluorophenyl group could be introduced via a nucleophilic aromatic substitution reaction . The exact synthesis would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry could be used to analyze the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the ethyl carboxylate group could undergo reactions typical of esters, such as hydrolysis or transesterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in studies exploring environmentally friendly synthesis methods. For instance, it was used in the synthesis of chromone-pyrimidine coupled derivatives, which were evaluated for antimicrobial activity and found to have significant antibacterial and antifungal properties (Tiwari et al., 2018).
  • It has also been utilized in the synthesis of novel fluorescent molecules, which could be exploited as attractive fluorophores due to their strong fluorescence intensity, surpassing their methyl analogues (Wu et al., 2006).

Biological Activity and Pharmaceutical Potential

  • Several studies have investigated the compound's potential in pharmaceutical applications. For instance, derivatives of this compound were synthesized and tested for their antimicrobial activity. Some derivatives showed excellent biocidal properties against both Gram-positive and Gram-negative bacteria, as well as fungi (Youssef et al., 2011).
  • In another study, pyrimidine-carboxylate derivatives were synthesized and screened for antibacterial, antifungal, and antitumor activity, indicating the compound's versatility in medical research (Shanmugasundaram et al., 2011).

Material Science and Applied Chemistry

  • The compound has been a part of studies in material science, particularly in the development of new heterocyclic systems. It was used in the preparation of new thieno[2,3-d]pyrimidines, contributing to the development of new materials with potentially unique properties (El-Kashef et al., 2010).
  • Additionally, its derivatives have been used to study thermodynamic properties, such as combustion energies and enthalpies of formation, which are crucial for understanding the behavior of materials under different conditions (Klachko et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with a specific biological target to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the potential uses of this compound, such as its potential as a pharmaceutical agent. Further studies could also investigate its synthesis and properties in more detail .

properties

IUPAC Name

ethyl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-propylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3S/c1-4-10-28-20-23-17-16(18(25)24-20)15(12-6-8-13(21)9-7-12)14(11(3)22-17)19(26)27-5-2/h6-9,15H,4-5,10H2,1-3H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERYBZMCELAINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC)C3=CC=C(C=C3)F)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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